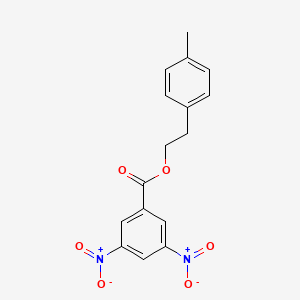

2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate

Description

Properties

CAS No. |

22545-18-2 |

|---|---|

Molecular Formula |

C16H14N2O6 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

2-(4-methylphenyl)ethyl 3,5-dinitrobenzoate |

InChI |

InChI=1S/C16H14N2O6/c1-11-2-4-12(5-3-11)6-7-24-16(19)13-8-14(17(20)21)10-15(9-13)18(22)23/h2-5,8-10H,6-7H2,1H3 |

InChI Key |

CCOOXVUVJOVZFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate, a compound featuring a dinitrobenzoate moiety, has garnered attention due to its potential biological activities. This article provides an overview of its biological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 252.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis typically involves the esterification of 4-methylphenyl ethanol with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction can be optimized using microwave-assisted methods to enhance yield and reduce reaction time.

Antimicrobial Properties

Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antimicrobial activity. A study found that various esters, including those derived from 3,5-dinitrobenzoic acid, demonstrated potent antifungal effects against strains like Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.52 mM to 4.16 mM, indicating strong antifungal properties .

The proposed mechanisms for the biological activity of 2-(4-Methylphenyl)ethyl 3,5-dinitrobenzoate include:

- Membrane Disruption : The nitro groups can interact with cellular membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis and ergosterol production .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate was highlighted for its potent activity against Candida species. The study employed microdilution methods to determine MIC values and elucidated the probable mechanisms of action involving interference with ergosterol biosynthesis .

Toxicological Assessment

Toxicity assessments have shown that while some derivatives exhibit antifungal activity, they also present varying levels of cytotoxicity. For instance, compounds were tested in Swiss mice to evaluate their lethal dose (LD50), revealing that certain derivatives were less toxic compared to known toluene derivatives .

Comparative Analysis of Biological Activity

| Compound Name | MIC (mM) | Toxicity (LD50 mg/kg) |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 0.52 | 51.2 |

| Propyl 3,5-dinitrobenzoate | 4.16 | 33.2 |

| 2-(4-Methylphenyl)ethyl 3,5-DNB | TBD | TBD |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

3,5-Dichlorophenyl 4-Methylbenzoate

- Structure : Features a 4-methylbenzoate ester linked to a 3,5-dichlorophenyl group.

- Key Parameters : The dihedral angle between the benzene and benzoyl rings is 48.81° , similar to other chlorinated benzoates like 3-chlorophenyl and 2,4-dichlorophenyl derivatives .

- Implications : The dihedral angle affects molecular packing and intermolecular interactions, which can influence melting points and crystalline stability.

Methyl 2-(4-Chloro-3,5-dinitrobenzamido)acetate

- Structure : Contains a 4-chloro-3,5-dinitrobenzamido group attached to a methyl acetate moiety.

- Key Parameters : The amide group forms a dihedral angle of 38.75° with the benzene ring, and nitro groups are twisted (O–N–C–C torsion angles: 34.0° and -64.5° ).

- Implications : The twisted nitro groups and hydrogen-bonding networks (N–H⋯O and C–H⋯O) dominate crystal packing, which is critical for biological activity and material applications .

Physical and Spectroscopic Properties

Ethyl 3,5-Dinitrobenzoate

- Physical Properties :

- Melting point: 94–95°C

- Boiling point: 382.88°C (estimated)

- Density: 1.2950 g/cm³

- Spectroscopic Data : Forms charge-transfer complexes with hexakis(n-hexyloxy)triphenylene, as studied via NMR .

3,5-Dinitrobenzoate Starch Ester

- Adsorption Properties :

Adsorption and Material Science

- 3,5-Dinitrobenzoate Starch Ester : Demonstrates selective adsorption for creatinine, suggesting utility in medical detoxification or wastewater treatment .

- Ethyl 3,5-Dinitrobenzoate : Used in charge-transfer studies, highlighting applications in supramolecular chemistry and optoelectronics .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the standard synthetic routes for 2-(4-methylphenyl)ethyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

The compound is synthesized via esterification between 3,5-dinitrobenzoic acid and 2-(4-methylphenyl)ethanol. Acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux in anhydrous toluene or dichloromethane are typical conditions. To optimize yields, monitor reaction progress via thin-layer chromatography (TLC) and use Dean-Stark traps to remove water. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and aromatic substitution patterns. The 3,5-dinitro groups deshield adjacent protons, appearing as distinct doublets.

- IR Spectroscopy : Ester carbonyl (C=O) stretch near 1720 cm⁻¹ and nitro (NO₂) stretches at ~1530 and 1350 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of nitro groups .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

Nitro groups confer thermal and photolytic sensitivity. Conduct accelerated stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. What strategies can address conflicting data on the compound’s melting point across studies?

Discrepancies may arise from impurities or polymorphic forms. Perform:

- Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase).

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetone) and analyze via X-ray powder diffraction (XRPD) .

Q. How can the reactivity of the nitro groups be exploited for functionalization?

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl converts nitro to amine, enabling coupling reactions (e.g., amidation).

- Nucleophilic Substitution : Nitro groups activate the aromatic ring for reactions with alkoxides or amines under basic conditions .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron-withdrawing effects of nitro groups on aromatic π-systems.

- Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare results with crystallographic data .

Q. How can bioactivity studies be designed to evaluate its potential as an antimicrobial agent?

- Antibacterial Assays : Use agar diffusion against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Compare inhibition zones to controls like ampicillin.

- Antioxidant Screening : Ferric reducing antioxidant power (FRAP) assay quantifies electron-donating capacity relative to ascorbic acid .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | H₂SO₄ (0.1 eq) | |

| Solvent | Anhydrous toluene | |

| Reaction Time | 12–24 h (reflux) | |

| Purification | Silica gel chromatography |

Q. Table 2. Stability Study Design

| Condition | Method | Outcome Metric |

|---|---|---|

| Thermal (60°C, 7 days) | DSC/HPLC | % Degradation |

| Photolytic (UV, 48 h) | UV-Vis/HPLC | Degradation products |

Q. Table 3. Bioactivity Assay Conditions

| Assay | Protocol | Positive Control |

|---|---|---|

| Agar Diffusion | Mueller-Hinton agar, 37°C, 18–24 h | Ampicillin |

| FRAP | Fe³⁺-TPTZ complex, λ = 593 nm | Ascorbic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.